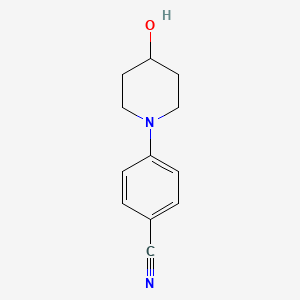

4-(4-Hydroxypiperidin-1-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxypiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFMEOHBBANOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455400 | |

| Record name | 4-(4-Hydroxypiperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79421-43-5 | |

| Record name | 4-(4-Hydroxypiperidin-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxypiperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Hydroxypiperidin-1-yl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(4-Hydroxypiperidin-1-yl)benzonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical structure, synthesis, analytical characterization, and its role as a versatile scaffold in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of the Piperidine-Benzonitrile Scaffold

The molecular architecture of this compound combines two key pharmacophores: the 4-hydroxypiperidine ring and a p-substituted benzonitrile moiety. The piperidine ring is a ubiquitous feature in a vast number of natural products and synthetic drugs, valued for its ability to introduce a basic nitrogen center, improve pharmacokinetic properties, and provide a rigid, three-dimensional framework for interacting with biological targets.[1] The benzonitrile group, an aromatic ring bearing a nitrile substituent, serves as a versatile synthetic handle and a key interaction motif, often acting as a hydrogen bond acceptor or participating in dipole-dipole interactions.

The combination of these two fragments in this compound creates a molecule with a defined geometry and multiple points for synthetic diversification, making it a valuable building block in the synthesis of complex molecules targeting a range of diseases, from cancer to neurological disorders.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 79421-43-5 | [3][4] |

| Molecular Formula | C₁₂H₁₄N₂O | [3][4] |

| Molecular Weight | 202.25 g/mol | [3] |

| Melting Point | 102-103 °C | [3] |

| Density | 1.20 ± 0.1 g/cm³ | [3] |

| Appearance | White to off-white crystalline solid (typical) | Inferred |

| Purity | >98% (Commercially available) | [4] |

Synthesis of this compound

The primary and most direct route to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is efficient and relies on readily available starting materials.

Principle of the Synthesis: Nucleophilic Aromatic Substitution

The synthesis involves the reaction of 4-hydroxypiperidine with an activated aryl halide, typically 4-fluorobenzonitrile. The fluorine atom on the benzonitrile ring is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrile group (-C≡N) at the para position. The secondary amine of the 4-hydroxypiperidine acts as the nucleophile, displacing the fluoride to form the C-N bond. A base is required to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct.

The general workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, self-validating methodology for the synthesis of this compound.

Materials and Equipment:

-

4-Hydroxypiperidine

-

4-Fluorobenzonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypiperidine (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzonitrile.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 6-12 hours.

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash them sequentially with deionized water and then with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system such as benzene/hexane or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[3]

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized this compound. The expected spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine protons. The aromatic protons on the benzonitrile ring will appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons on the piperidine ring will appear in the upfield region (typically δ 1.5-4.0 ppm). The proton on the hydroxyl group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methine proton adjacent to the hydroxyl group (H4 of the piperidine) will likely appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon (δ ~119 ppm), the quaternary aromatic carbon attached to the nitrile (low intensity), the other aromatic carbons, and the carbons of the piperidine ring. The carbon bearing the hydroxyl group will be shifted downfield compared to the other piperidine carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹ for the nitrile group.

-

C=C stretches: Aromatic ring stretches in the 1600-1450 cm⁻¹ region.

-

C-O stretch: A band in the 1050-1150 cm⁻¹ region for the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₄N₂O), the expected monoisotopic mass is approximately 202.11 Da. The mass spectrum would show a prominent molecular ion peak ([M+H]⁺ at m/z 203.1 in ESI+ mode). The fragmentation pattern would likely involve losses of water, and cleavage of the piperidine ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold for the development of bioactive compounds, particularly in the field of oncology and as kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a heterocyclic core that can form key hydrogen bonds within the ATP-binding pocket of the kinase. The 4-hydroxypiperidine-benzonitrile scaffold provides a framework that can be elaborated to target specific kinases. The nitrile group can act as a hydrogen bond acceptor, while the piperidine ring provides a vector for positioning other functional groups to interact with the enzyme. The hydroxyl group can also serve as a hydrogen bond donor or be further functionalized. Several patents and research articles describe benzonitrile derivatives as potent kinase inhibitors.[5]

The logical pathway for its use in kinase inhibitor design is as follows:

Caption: Workflow for the use of the scaffold in kinase inhibitor discovery.

Intermediate for Anticancer and Anti-malarial Agents

Research has indicated that derivatives of related structures, such as 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile, are key intermediates in the synthesis of 3-aminopyrazole derivatives, which have shown potential as anticancer and anti-malarial agents.[6] This suggests that this compound can be a precursor to similar biologically active molecules, where the core structure is crucial for the final pharmacological activity. The presence of the hydroxyl group offers a convenient point for further chemical modifications to explore structure-activity relationships (SAR).

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: Benzonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[7] Piperidine derivatives can be corrosive and irritants. Assume the compound is toxic and handle with care.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is straightforward, and its structure offers multiple avenues for chemical derivatization. While detailed public spectroscopic and crystallographic data are limited, its utility as a scaffold, particularly in the design of kinase inhibitors and other therapeutic agents, is evident from the broader scientific literature. Researchers working with this compound should employ rigorous analytical techniques to confirm its identity and purity and adhere to strict safety protocols during its handling and use.

References

-

Xu, G.-B., Shi, J.-Y., Chen, L.-J., & Luo, Y.-F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. [Link]

-

ResearchGate. (n.d.). A new method for the preparation of piperidin-4-ones. Retrieved from [Link]

-

Angeli, A., et al. (2013). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 56(17), 6844-6854. [Link]

- Google Patents. (n.d.). Benzonitrile derivatives as kinase inhibitors.

- Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.

-

RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

-

ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of 4,4'diamino-4''-benzyloxy triphenylamine (3). Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

ResearchGate. (2025). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. [Link]

-

ResearchGate. (2025). Characterization and Elucidation of the Fragmentation Pathway of 17 Nitazenes by Liquid Chromatography High-Resolution Mass Spectrometry Using Collision-Induced Dissociation and Electron-Activated Dissociation. [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

PubMed. (2009). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 868-875. [Link]

-

PubMed. (1990). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 33(2), 737-744. [Link]

-

PubMed. (2025). Discovery of 1,2,4-benzotriazine derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 281, 116938. [Link]

-

MDPI. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 11(11), 1332. [Link]

-

Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

Chemical Safety. (n.d.). 4-(3-hydroxypiperidin-1-yl)benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and anti-tyrosinase and free radical scavenging activities of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions. RSC Advances, 13(52), 36294-36306. [Link]

- Google Patents. (n.d.). Processes for the preparation of niraparib and intermediates thereof.

-

National Center for Biotechnology Information. (2021). Biosynthesis of the Unusual Epoxy Isonitrile-Containing Antibiotics Aerocyanidin and Amycomicin. Journal of the American Chemical Society, 143(30), 11624-11632. [Link]

-

MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(13), 5122. [Link]

-

Preprints.org. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202500298. [Link]

-

ResearchGate. (n.d.). UV Spectra of isolated compound hesperidin FTIR Spectral analysis. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers. International Journal of Molecular Sciences, 24(13), 11046. [Link]

-

The Royal Society of Chemistry. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23514-23526. [Link]

-

PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

MDPI. (2020). Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts. Scientia Pharmaceutica, 88(3), 35. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. SG2014015234A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 6. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Abstract

This in-depth technical guide charts the discovery, synthesis, and historical development of 4-(4-hydroxypiperidin-1-yl)benzonitrile, a key intermediate in modern medicinal chemistry. We will explore the seminal synthesis of this compound and elucidate its critical role as a versatile building block in the development of targeted therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical perspective and practical, field-proven insights into the utility of this important scaffold.

Introduction: The Strategic Importance of the 4-Arylpiperidine Moiety

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity. The introduction of a hydroxyl group at the 4-position of the piperidine ring further enhances its utility, offering a site for additional functionalization or improved pharmacokinetic profiles through increased polarity. The strategic placement of a benzonitrile group on the piperidine nitrogen introduces a key pharmacophore that has proven instrumental in the design of a diverse range of therapeutic agents, from anticancer to anti-malarial drugs.[1]

The Genesis of this compound: A Landmark Synthesis

The first documented synthesis of this compound was reported in 1996 by Huang, T.L., and colleagues in Bioorganic & Medicinal Chemistry Letters.[2] This seminal work established a straightforward and high-yielding protocol that remains a cornerstone of its production today.

The Underlying Chemistry: Nucleophilic Aromatic Substitution

The synthesis is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of 4-hydroxypiperidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzonitrile. The reaction is facilitated by the presence of a strong electron-withdrawing group (in this case, the nitrile group) para to the fluorine atom, which activates the ring towards nucleophilic attack.

Caption: Generalized SNAr mechanism for the synthesis.

Detailed Experimental Protocol

The following protocol is based on the originally reported synthesis and subsequent optimizations.

Materials:

-

4-Hydroxypiperidine

-

4-Fluorobenzonitrile

-

Potassium Carbonate (anhydrous)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

Procedure:

-

To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the piperidine nitrogen.

-

Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 120°C and maintain for 6.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.

| Parameter | Value | Reference |

| Reactants | 4-Hydroxypiperidine, 4-Fluorobenzonitrile | [2] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [2] |

| Base | Potassium Carbonate | [2] |

| Temperature | 120°C | [2] |

| Reaction Time | 6.5 hours | [2] |

| Reported Yield | 94% | [2] |

Table 1: Summary of the seminal synthesis parameters.

A Versatile Building Block in Drug Discovery

The discovery of a robust synthesis for this compound opened the door to its widespread use in the development of novel therapeutics. Its unique combination of a rigid scaffold, a hydrogen bond donor/acceptor (hydroxyl group), and a key pharmacophore (benzonitrile) makes it an invaluable intermediate.

Role in Anticancer Drug Development

Furthermore, derivatives of this scaffold have been investigated as precursors for anticancer and anti-malarial agents.[1] The imipridone class of anticancer agents, including ONC201 , also features related structural motifs, highlighting the importance of this chemical space in oncology research.[5][6] ONC201 is a small molecule that has shown promise in clinical trials for various cancers.[5][6]

Caption: The central role in developing diverse therapeutic agents.

Conclusion and Future Perspectives

The discovery and development of a scalable synthesis for this compound represents a significant milestone in medicinal chemistry. Its emergence as a privileged scaffold has enabled the exploration of vast chemical space, leading to the identification of potent and selective therapeutic agents. As our understanding of disease biology deepens, the strategic deployment of such versatile building blocks will continue to be a cornerstone of modern drug discovery, allowing for the rapid generation of novel drug candidates with improved efficacy and safety profiles.

References

-

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC. [Link]

-

Development of the Commercial Manufacturing Process for Ipatasertib. ResearchGate. [Link]

-

Ipatasertib. PubChem. [Link]

-

Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers. MDPI. [Link]

-

Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. National Institutes of Health. [Link]

Sources

- 1. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Hydroxypiperidin-1-yl)benzonitrile: A Scoping Guide for a Privileged Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 4-(4-Hydroxypiperidin-1-yl)benzonitrile, a heterocyclic compound poised for significant exploration in modern drug discovery. While direct biological data on this specific molecule is nascent, its constituent moieties—the 4-hydroxypiperidine ring and the benzonitrile group—are well-established pharmacophores present in a multitude of clinically relevant agents. This document will deconstruct the known biological activities associated with these structural components to forecast the potential therapeutic applications of this compound. We will further delineate a strategic framework for its synthesis, biological screening, and future development, thereby providing a valuable resource for researchers, medicinal chemists, and drug development professionals.

Introduction: Unveiling a Scaffold of High Potential

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. This compound emerges as a molecule of considerable interest, wedding the structural rigidity and hydrogen-bonding capacity of the 4-hydroxypiperidine motif with the versatile electronic and bioisosteric properties of the benzonitrile group. The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a scaffold for diverse functionalization.[1][2] The benzonitrile moiety is also a key player in numerous approved drugs, where the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a modulator of electronic properties.[3][4][5]

This guide will navigate the known pharmacological landscape of these two critical components to build a predictive case for the biological activities of this compound and to propose a clear experimental path forward for its investigation.

Deconstruction of the Core: Known Activities of Constituent Moieties

The 4-Hydroxypiperidine Motif: A Versatile Pharmacophore

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance solubility, provide a point for further chemical modification, and interact with biological targets through hydrogen bonding.

-

Analgesic and Anti-inflammatory Properties: Derivatives of 4-hydroxypiperidine have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[6][7][8] For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated significant analgesic effects in preclinical models.[7][8] This suggests that the 4-hydroxypiperidin-1-yl moiety in our target compound could be oriented towards targets in pain and inflammation pathways.

-

Anticancer Potential: The piperidine ring is a common feature in a variety of anticancer agents.[2][9][10] Derivatives of piperidine have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[10] Specifically, piperidine-based compounds can act as inhibitors of key enzymes involved in cancer cell proliferation.[10]

-

Enzyme Inhibition: The hydroxyl group of the 4-hydroxypiperidine moiety can act as a crucial hydrogen bond donor or acceptor in the active site of enzymes. This has been exploited in the design of various enzyme inhibitors. For example, hydroxypyridinone derivatives, which share a similar hydroxylated heterocyclic structure, have been investigated as tyrosinase inhibitors due to their metal-chelating properties.[11]

The Benzonitrile Group: A Key Modulator of Biological Activity

The benzonitrile unit is not merely a passive structural element; its unique electronic properties and ability to engage in specific molecular interactions make it a valuable component in drug design.[3][4]

-

Anticancer and Kinase Inhibition: Benzonitrile derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways.[3][12][13] They are known to act as inhibitors of kinases, which are frequently dysregulated in cancer.[3] The nitrile group can form important interactions within the ATP-binding pocket of kinases.

-

Antiviral and Antimicrobial Activity: The benzonitrile scaffold has been incorporated into molecules with potent antiviral and antimicrobial properties.[3] For example, certain benzonitrile derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) entry into host cells.[3]

-

Bioisosterism and Pharmacokinetic Enhancement: The nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[4] This substitution can lead to improved metabolic stability, enhanced target affinity, and better overall pharmacokinetic profiles.[4] A related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, has been identified as a key intermediate in the synthesis of potential anticancer and anti-malarial agents.[14][15]

Predicted Biological Activity of this compound

Based on the analysis of its constituent parts, we can hypothesize several promising avenues for the biological activity of this compound.

Table 1: Predicted Biological Activities and Potential Targets

| Predicted Biological Activity | Potential Molecular Target(s) | Rationale |

| Anticancer | Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases), Tubulin | The benzonitrile moiety is a known kinase inhibitor scaffold. The piperidine ring is present in many anticancer drugs. |

| Analgesic/Anti-inflammatory | Opioid receptors, COX enzymes | 4-Hydroxypiperidine derivatives have demonstrated analgesic properties. |

| Antiviral | Viral entry proteins, viral enzymes | Benzonitrile derivatives have shown antiviral activity against viruses like HCV. |

| Enzyme Inhibition | Tyrosinase, other metalloenzymes | The 4-hydroxypiperidine moiety can chelate metal ions in enzyme active sites. |

Proposed Experimental Workflow for Biological Evaluation

To systematically investigate the predicted biological activities, a tiered screening approach is recommended.

Caption: A proposed experimental workflow for the synthesis, biological evaluation, and optimization of this compound.

Detailed Experimental Protocols

Synthesis of this compound

Reaction: Nucleophilic aromatic substitution of 4-fluorobenzonitrile with 4-hydroxypiperidine.

Materials:

-

4-fluorobenzonitrile

-

4-hydroxypiperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxypiperidine (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Primary In Vitro Anticancer Screening: MTT Assay

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Signaling Pathways for Investigation

Given the prevalence of benzonitrile-containing compounds as kinase inhibitors, a logical starting point for mechanistic studies would be to investigate the effect of this compound on key cancer-related signaling pathways.

Caption: A potential signaling pathway (MAPK/ERK) that could be inhibited by this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. By leveraging the known biological activities of its constituent 4-hydroxypiperidine and benzonitrile moieties, a strong rationale can be made for its investigation as a potential therapeutic agent, particularly in the areas of oncology and analgesia. The experimental framework outlined in this guide provides a clear and logical path for the synthesis, screening, and mechanistic evaluation of this compound. Future work should focus on the synthesis of a library of derivatives to establish a robust structure-activity relationship (SAR) and to optimize for potency, selectivity, and pharmacokinetic properties. Such studies will be crucial in unlocking the full therapeutic potential of this versatile molecular architecture.

References

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). PubMed. [Link]

-

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (2010). National Center for Biotechnology Information. [Link]

- Application of benzonitrile compound in preparation of antitumor drugs. (2014).

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (2022). ResearchGate. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2020). National Center for Biotechnology Information. [Link]

-

Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers. (2023). MDPI. [Link]

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2022). ACS Publications. [Link]

-

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (2010). PubMed. [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2021). Longdom Publishing. [Link]

-

Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). National Center for Biotechnology Information. [Link]

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Research Communities. [Link]

-

Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine) Derivatives. (2005). Sci-Hub. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Center for Biotechnology Information. [Link]

- 4-hydroxy-piperidine derivatives and their preparation. (1974).

-

The chemical structure of some biologically important benzonitrile derivatives. (2022). ResearchGate. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. [Link]

-

N-Hydroxypiperidine. (n.d.). Wikipedia. [Link]

-

Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2024). National Center for Biotechnology Information. [Link]

-

Differential Effect of 4 H-Benzo[ d][6][7]oxazines on the Proliferation of Breast Cancer Cell Lines. (2024). PubMed. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

-

Structure activity relationship of piperidine derivatives. (2023). ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine) Derivatives. / ChemInform, 2005 [sci-hub.jp]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 13. longdom.org [longdom.org]

- 14. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Experimental Design Using 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Introduction: The Strategic Value of 4-(4-Hydroxypiperidin-1-yl)benzonitrile in Medicinal Chemistry

This compound is a versatile bifunctional molecule that has emerged as a significant building block in modern drug discovery. Its structure, characterized by a reactive benzonitrile group and a nucleophilic piperidine ring bearing a hydroxyl moiety, offers a unique combination of chemical handles for synthetic elaboration. This allows for the systematic construction of diverse molecular libraries targeting a range of therapeutic areas. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The benzonitrile group, in turn, can be transformed into various functional groups or act as a key pharmacophoric element.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design utilizing this compound. We will delve into its application as a key intermediate in the synthesis of biologically active compounds, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful experimental design.

| Property | Value | Reference |

| CAS Number | 79421-43-5 | [1][2] |

| Molecular Formula | C12H14N2O | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Melting Point | 102-103 °C | [1] |

| Boiling Point (Predicted) | 407.5±40.0 °C | [1] |

| Density (Predicted) | 1.20±0.1 g/cm3 | [1] |

| pKa (Predicted) | 14.73±0.20 | [1] |

Core Application: A Gateway to Bioactive Heterocycles

A primary application of this compound is its role as a precursor in the synthesis of heterocyclic compounds with demonstrated therapeutic potential. The benzonitrile moiety is particularly amenable to cyclization reactions, providing a robust entry into various heterocyclic systems.

Application I: Synthesis of 3-Aminopyrazole Derivatives for Oncology and Anti-malarial Screening

The conversion of nitriles to 3-aminopyrazoles is a cornerstone reaction in heterocyclic chemistry. Derivatives of 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile have been identified as key intermediates in the synthesis of 3-aminopyrazole derivatives, which are precursors for potential anticancer and anti-malarial agents[3]. The following protocol outlines a representative synthesis of a 3-aminopyrazole derivative from this compound.

The reaction proceeds via the nucleophilic addition of hydrazine to the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization to form the pyrazole ring. The choice of a basic medium, such as potassium carbonate, facilitates the deprotonation of hydrazine, enhancing its nucleophilicity. Ethanol is a suitable solvent as it effectively dissolves the reactants and facilitates heating under reflux.

Caption: Workflow for the synthesis of a 3-aminopyrazole derivative.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add ethanol as the solvent (approximately 10-20 mL per gram of starting material).

-

Add potassium carbonate (1.5 eq) to the suspension.

-

Finally, add hydrazine hydrate (2.0 eq) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10% methanol in dichloromethane). The reaction is complete when the starting material spot is no longer visible. This typically takes 12-24 hours.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient elution of methanol in dichloromethane.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Application II: A Scaffold for Kinase and Nuclear Receptor Modulators

The this compound scaffold is also a valuable starting point for the development of inhibitors for key drug targets such as Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and modulators of the Farnesoid X Receptor (FXR).

MKK4 Inhibitors for Liver Regeneration

MKK4 has been identified as a critical regulator of hepatocyte regeneration, making it a promising target for therapies aimed at treating liver diseases[4][5]. Small molecule inhibitors of MKK4 have been shown to enhance liver regeneration[4]. The development of potent and selective MKK4 inhibitors is an active area of research[6][7].

A medicinal chemistry campaign could be initiated from this compound to generate a library of potential MKK4 inhibitors. The hydroxyl group of the piperidine can be functionalized to introduce diversity, while the benzonitrile can be converted to other functional groups known to interact with the kinase active site.

Caption: Drug discovery workflow for MKK4 inhibitors.

FXR Partial Agonists for Metabolic Diseases

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism[8]. FXR agonists are being investigated for the treatment of metabolic diseases such as nonalcoholic steatohepatitis (NASH)[8]. Notably, partial agonists are of increasing interest as they may offer a better therapeutic window with fewer side effects compared to full agonists[9].

Once a library of compounds has been synthesized from the this compound scaffold, they can be screened for FXR activity using a cell-based reporter gene assay.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with a plasmid encoding the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element.

-

-

Compound Treatment:

-

Plate the transfected cells in 96-well plates.

-

Treat the cells with a range of concentrations of the test compounds for 18-24 hours. Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 and maximal efficacy.

-

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. Its utility in constructing 3-aminopyrazole derivatives with potential anticancer and anti-malarial activity is well-documented. Furthermore, its scaffold is highly amenable to the development of compound libraries for screening against important therapeutic targets such as MKK4 and FXR. The protocols and experimental design strategies outlined in this document provide a solid foundation for researchers to leverage the full potential of this important chemical building block in their drug discovery endeavors.

References

-

Xu, G.-B., Shi, J.-Y., Chen, L.-J., & Luo, Y.-F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 16(9), 7447–7456. [Link]

-

Ali, A. H., & Carey, E. J. (2014). Recent advances in the development of farnesoid X receptor agonists. Annals of Translational Medicine, 2(1), 7. [Link]

-

Wüstefeld, T., et al. (2023). First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure. Cell, 186(16), 3469-3486.e27. [Link]

-

ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. Retrieved from [Link]

-

Chen, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. Chemical Biology & Drug Design, 85(4), 457-464. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free. Retrieved from [Link]

-

Zhang, H., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry. [Link]

-

Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 285, 118460. [Link]

-

Royal Society of Chemistry. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(49), 34653-34666. [Link]

-

Wang, L., et al. (2016). Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors. Chemical Biology & Drug Design, 87(3), 392-403. [Link]

- Google Patents. (n.d.). Method for direct preparation for 1,2,4-triazole from hydrazine and formamide.

-

Universität Tübingen. (n.d.). MKK4 Liver Regeneration. Retrieved from [Link]

-

Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link]

-

Al-Zaydi, K. M., & Al-Amari, M. A. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(6), 7505–7517. [Link]

-

ResearchGate. (n.d.). Fragmentation of GW4064 led to a highly potent partial Farnesoid X Receptor agonist with improved drug-like properties. Retrieved from [Link]

-

Downes, M., et al. (2008). Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proceedings of the National Academy of Sciences, 105(14), 5425–5430. [Link]

-

Morressier. (2021). Discovery and development of a MKK-4 inhibitors to increase liver regeneration. Retrieved from [Link]

-

Schierle, S., et al. (2021). A New FXR Ligand Chemotype with Agonist/Antagonist Switch. ACS Medicinal Chemistry Letters, 12(3), 448-454. [Link]

Sources

- 1. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]

- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MKK4 Liver Regeneration | Universität Tübingen [uni-tuebingen.de]

- 6. Discovery and development of a MKK-4 inhibitors to increase liver regeneration [morressier.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(4-Hydroxypiperidin-1-yl)benzonitrile as a Versatile Intermediate in Drug Discovery

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic selection of chemical intermediates is paramount to the efficient synthesis of complex drug candidates. 4-(4-Hydroxypiperidin-1-yl)benzonitrile, a bifunctional molecule featuring a reactive hydroxyl group and a synthetically versatile benzonitrile moiety, has emerged as a critical building block in the development of novel therapeutics. Its rigid piperidine scaffold and the electronic properties of the cyano-substituted phenyl ring make it an attractive starting material for creating molecules with tailored pharmacological profiles.

This comprehensive guide delves into the practical applications of this compound, with a particular focus on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. We will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and present data to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is the foundation of any successful synthetic campaign. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 79421-43-5 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Appearance | White to off-white solid | Commercially available |

| Melting Point | 102-103 °C | [2] |

| Boiling Point (Predicted) | 407.5 ± 40.0 °C | [2] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |

Note: Physical properties can vary slightly depending on the supplier and purity.

Core Application: Synthesis of PARP Inhibitors like Niraparib

A prominent application of this compound is in the synthesis of Niraparib (MK-4827), a potent PARP-1 and PARP-2 inhibitor.[3][4] Niraparib is approved for the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms.[5] The synthesis involves the coupling of a piperidinylphenyl moiety with an indazole core. This compound provides the foundational structure for the former.

The Strategic Importance of the Piperidine and Benzonitrile Moieties

The piperidine ring is a prevalent scaffold in medicinal chemistry due to its ability to introduce a three-dimensional character to a molecule, which can enhance binding to target proteins and improve pharmacokinetic properties.[6] In the context of PARP inhibitors, the piperidine moiety often engages in crucial interactions within the enzyme's active site.[7] The benzonitrile group, while serving as a synthetic handle, can also participate in favorable interactions with the receptor and contribute to the overall electronic profile of the molecule.

Synthetic Workflow Overview

The general strategy for incorporating this compound into a Niraparib precursor involves the activation of the hydroxyl group to facilitate a nucleophilic substitution reaction with the indazole nitrogen. A common and effective method for this transformation is the Mitsunobu reaction.

Caption: General synthetic workflow for the utilization of this compound.

Detailed Experimental Protocol: Mitsunobu N-Arylation of an Indazole Derivative

This protocol describes a representative Mitsunobu reaction for the N-arylation of an indazole derivative using a protected form of this compound. The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen, is often advantageous in multi-step syntheses to prevent side reactions. For the purpose of this protocol, we will consider the reaction with a generic N-Boc protected 4-hydroxypiperidine derivative.

Rationale for Method Selection

The Mitsunobu reaction is a powerful tool for the formation of carbon-nitrogen bonds under mild conditions.[8][9] It is particularly well-suited for coupling secondary alcohols with N-nucleophiles like indazoles, where direct alkylation might be challenging or lead to a mixture of N1 and N2 isomers. The reaction proceeds with a net inversion of stereochemistry at the alcohol carbon, a critical consideration when dealing with chiral centers.

Materials and Reagents

-

N-Boc-4-(4-cyanophenyl)piperidin-4-ol (or a similar protected derivative)

-

2H-Indazole-7-carboxamide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-(4-cyanophenyl)piperidin-4-ol (1.0 eq), 2H-indazole-7-carboxamide (1.2 eq), and triphenylphosphine (1.5 eq).

-

Dissolution: Add anhydrous THF to the flask to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M. Stir the solution at room temperature until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the azodicarboxylate and to minimize side reactions.

-

Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution over a period of 15-30 minutes. The formation of a white precipitate (triphenylphosphine oxide) is often observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This removes acidic impurities and residual water-soluble components.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-arylated indazole intermediate.

Expected Results and Characterization

The expected product is the N-2 arylated indazole, which is often the major regioisomer in such reactions. The yield can vary depending on the specific substrates and reaction conditions but is generally in the range of 60-85%.

Characterization of the Coupled Product:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzonitrile and indazole moieties, as well as the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the new C-N bond.

-

¹³C NMR: The spectrum should show the corresponding carbon signals, including the quaternary carbon of the nitrile group and the carbons of the heterocyclic systems.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature (monitor for decomposition). Ensure reagents are anhydrous. |

| Side reactions | Add DIAD/DEAD at a lower temperature (-20 °C or -78 °C) and allow to warm slowly. Use alternative Mitsunobu reagents like ADDP.[9] | |

| Mixture of N1 and N2 Isomers | Inherent reactivity of the indazole | While the Mitsunobu reaction often favors N2-alkylation, the ratio can be substrate-dependent. Careful chromatographic separation is necessary. |

| Difficult Purification | Triphenylphosphine oxide and reduced azodicarboxylate byproducts | Use polymer-supported triphenylphosphine for easier removal by filtration. Optimize the chromatographic conditions. |

Signaling Pathway and Mechanism of Action of Downstream Products

The ultimate therapeutic utility of intermediates like this compound lies in the biological activity of the final drug molecules. PARP inhibitors, such as Niraparib, function by targeting the PARP family of enzymes, which are crucial for DNA single-strand break repair.

Caption: Simplified mechanism of action of PARP inhibitors leading to synthetic lethality.

In cancer cells with pre-existing defects in homologous recombination (a major pathway for double-strand break repair), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. The cell's inability to repair these double-strand breaks results in genomic instability and ultimately, cell death. This concept is known as "synthetic lethality."

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its utility is particularly highlighted in the construction of PARP inhibitors like Niraparib. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to effectively utilize this key building block in their drug discovery and development programs. A thorough understanding of the reaction mechanisms and careful optimization of experimental conditions are crucial for achieving high yields and purity in the synthesis of these life-saving medicines.

References

- Pevarello, P., et al. (2006). Journal of Medicinal Chemistry, 49(2), 684-698. [Link not available]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and-2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

-

Yuan, Y., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 373-381. [Link]

-

PubChem Compound Summary for CID 24958198, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. National Center for Biotechnology Information. [Link]

-

Mirza, M. R., et al. (2016). Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer. The New England Journal of Medicine, 375(22), 2154-2164. [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]

-

Dodge, J. A., et al. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Organic Preparations and Procedures International, 39(2), 205-209. [Link]

-

Di Sarno, V., et al. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. International Journal of Molecular Sciences, 24(20), 15437. [Link]

-

Li, H., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(24), 16652-16677. [Link]

-

Shvartsberg, Y. Y., et al. (2021). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 26(11), 3183. [Link]

-

Di Sarno, V., et al. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. PubMed. [Link]

-

Heravi, M. M., et al. (2015). Synthesis of Some New 1,2,4-Triazole Derivatives by Mitsunobu Chemistry. Synthetic Communications, 45(15), 1781-1787. [Link]

-

Chakraborty, S., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. ResearchGate. [Link]

-

Dar'in, D. V., et al. (2022). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

-

Unveiling the Potential of Piperidine: A Comprehensive Exploration of its Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

-

Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Dodge, J. A., et al. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 3, 17. [Link]

-

dos Santos, G. A., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

PubChem Compound Summary for CID 134839958, 3-[(4-Hydroxypiperidin-4-yl)methoxy]benzonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tdcommons.org [tdcommons.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 9. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive Characterization of 4-(4-Hydroxypiperidin-1-yl)benzonitrile

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 4-(4-Hydroxypiperidin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This guide emphasizes not only the procedural steps but also the scientific rationale behind the selection of each analytical method, ensuring a robust and validated approach to characterization. All methodologies are grounded in established principles and align with international regulatory standards.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its purity and structural integrity are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). This application note outlines a multi-faceted analytical approach for the complete characterization of this compound, employing chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is explained to provide a deeper understanding of the analytical strategy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄N₂O | [1][2] |

| Molecular Weight | 202.25 g/mol | [1] |

| CAS Number | 79421-43-5 | [1][2] |

| Melting Point | 102-103 °C | [1] |

| Boiling Point | 407.5 ± 40.0 °C (Predicted) | [1] |

| Density | 1.20 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage | Sealed in a dry place at room temperature. | [2] |

Analytical Strategy: A Multi-Technique Approach

A single analytical technique is insufficient for the comprehensive characterization of a pharmaceutical intermediate. Therefore, a combination of orthogonal methods is employed to build a complete profile of this compound.

Chromatographic Analysis for Purity Determination

Chromatographic techniques are essential for separating the main compound from any impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for the purity analysis of non-volatile, polar to moderately non-polar small molecules like this compound. The C18 stationary phase provides sufficient hydrophobic interaction for retention, while a polar mobile phase allows for the elution and separation of the analyte and any related impurities.[3] UV detection is suitable due to the presence of the benzonitrile chromophore.

Protocol: Purity Assay by RP-HPLC

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Expert Insight: The use of a buffer or acid modifier like formic acid helps to ensure consistent peak shapes for the basic piperidine nitrogen.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 235 nm (based on the benzonitrile UV absorbance).

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

-

-

Data Analysis and System Suitability:

-

The purity is determined by the area percent method.

-

System suitability tests (SST) must be performed to ensure the chromatographic system is performing adequately.[4] This includes parameters like tailing factor, resolution, and repeatability, as defined in pharmacopeial guidelines such as USP <621>.[1][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: While the target compound itself is not sufficiently volatile for GC analysis without derivatization, GC-MS is an excellent tool for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. The high boiling point of piperidine (106 °C) and its derivatives makes them amenable to GC analysis.[6]

Protocol: Residual Solvent Analysis by Headspace GC-MS

-

Instrumentation:

-

GC-MS system with a headspace autosampler.

-

A polar capillary column (e.g., DB-624 or equivalent).

-

-

Headspace Conditions:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 30 min.

-

Loop Temperature: 90 °C.

-

Transfer Line Temperature: 100 °C.

-

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 200 °C.

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the expected residual solvents.

-

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expert Insight: DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the hydroxyl proton is often observable.

-

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

For complete assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

-

-

Expected Chemical Shifts (δ, ppm) in CDCl₃ (Predicted):

-

¹H NMR:

-

~7.5-7.6 (d, 2H, aromatic protons ortho to CN).

-

~6.8-6.9 (d, 2H, aromatic protons meta to CN).

-

~3.8-4.0 (m, 1H, CH-OH).

-

~3.6-3.8 (m, 2H, equatorial protons on piperidine adjacent to N).

-

~3.0-3.2 (m, 2H, axial protons on piperidine adjacent to N).

-

~1.9-2.1 (m, 2H, equatorial protons on piperidine adjacent to CH-OH).

-

~1.6-1.8 (m, 2H, axial protons on piperidine adjacent to CH-OH).

-

~1.5-2.0 (s, 1H, OH).

-

-

¹³C NMR:

-

~152 (quaternary aromatic C attached to N).

-

~133 (aromatic CH ortho to CN).

-

~120 (quaternary C of CN).

-

~119 (aromatic CH meta to CN).

-

~100 (quaternary aromatic C attached to CN).

-

~67 (CH-OH).

-

~46 (CH₂ adjacent to N).

-

~34 (CH₂ adjacent to CH-OH).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It serves as an excellent identity check.

Protocol: FTIR Analysis

-

Instrumentation:

-

FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3300-3400 (broad): O-H stretch from the hydroxyl group.

-

~2950-2850: C-H stretches from the piperidine ring.

-

~2220-2230 (sharp): C≡N stretch from the nitrile group.

-

~1600, ~1510: C=C stretches from the aromatic ring.

-

~1250-1350: C-N stretch.

-

~1050-1150: C-O stretch from the secondary alcohol.

-

Mass Spectrometry (MS)